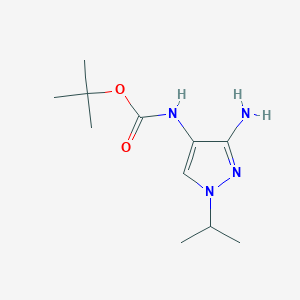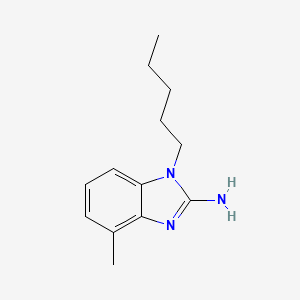
tert-butyl (3-amino-1-isopropyl-1H-pyrazol-4-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (3-amino-1-isopropyl-1H-pyrazol-4-yl)carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an amino group, and a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3-amino-1-isopropyl-1H-pyrazol-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate pyrazole derivative. One common method involves the use of tert-butyl dicarbonate (Boc2O) as a protecting group for the amino group. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (3-amino-1-isopropyl-1H-pyrazol-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides and catalysts such as palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-butyl (3-amino-1-isopropyl-1H-pyrazol-4-yl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds .
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its structural features make it a candidate for the development of new drugs targeting specific enzymes or receptors.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, making it a valuable compound for drug discovery .
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in various manufacturing processes.
Mécanisme D'action
The mechanism of action of tert-butyl (3-amino-1-isopropyl-1H-pyrazol-4-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protective properties.
tert-Butyl (3-amino-1H-pyrazol-4-yl)carbamate: Lacks the isopropyl group, making it less sterically hindered.
tert-Butyl (3-amino-1-methyl-1H-pyrazol-4-yl)carbamate: Contains a methyl group instead of an isopropyl group, affecting its reactivity and properties.
Uniqueness
The presence of the isopropyl group in tert-butyl (3-amino-1-isopropyl-1H-pyrazol-4-yl)carbamate imparts unique steric and electronic properties
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research Its unique structural features and reactivity make it a valuable building block for the synthesis of complex molecules and a candidate for pharmacological studies
Propriétés
Formule moléculaire |
C11H20N4O2 |
|---|---|
Poids moléculaire |
240.30 g/mol |
Nom IUPAC |
tert-butyl N-(3-amino-1-propan-2-ylpyrazol-4-yl)carbamate |
InChI |
InChI=1S/C11H20N4O2/c1-7(2)15-6-8(9(12)14-15)13-10(16)17-11(3,4)5/h6-7H,1-5H3,(H2,12,14)(H,13,16) |
Clé InChI |
UJEGTRDOFHWNII-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C=C(C(=N1)N)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{[(2-Amino-1,2-dicyanoeth-1-en-1-yl)imino]methyl}benzoic acid](/img/structure/B11739457.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(hydroxyamino)methylidene]thiourea](/img/structure/B11739460.png)
amine](/img/structure/B11739465.png)
![{[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(pentyl)amine](/img/structure/B11739467.png)



![2-[1-(Dimethylamino)-3-[(3-nitrophenyl)amino]prop-2-en-1-ylidene]propanedinitrile](/img/structure/B11739499.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11739501.png)
![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11739508.png)
![1-propyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11739509.png)
![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11739510.png)
